molecular formula C20H17Cl3N2O3 B13734796 1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(1-oxopentyl)oxime]

1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(1-oxopentyl)oxime]

Cat. No.: B13734796
M. Wt: 439.7 g/mol
InChI Key: SSBRTYXCNLMYHU-LYBHJNIJSA-N
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Description

1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(1-oxopentyl)oxime] is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure that includes multiple chlorine atoms and an oxime group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(1-oxopentyl)oxime] typically involves multiple stepsThe final step involves the formation of the oxime group through a reaction with hydroxylamine under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(1-oxopentyl)oxime] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the oxime group or other functional groups.

    Substitution: Halogen atoms can be substituted with other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxo derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(1-oxopentyl)oxime] has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(1-oxopentyl)oxime] involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Indole-2,3-dione: A simpler indole derivative with similar core structure.

    5-Chloroindole: Contains a single chlorine atom and an indole core.

    3,4-Dichlorophenyl derivatives: Compounds with similar dichlorophenyl groups.

Uniqueness

1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(1-oxopentyl)oxime] stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H17Cl3N2O3

Molecular Weight

439.7 g/mol

IUPAC Name

[(E)-[5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] pentanoate

InChI

InChI=1S/C20H17Cl3N2O3/c1-2-3-4-18(26)28-24-19-14-10-13(21)6-8-17(14)25(20(19)27)11-12-5-7-15(22)16(23)9-12/h5-10H,2-4,11H2,1H3/b24-19+

InChI Key

SSBRTYXCNLMYHU-LYBHJNIJSA-N

Isomeric SMILES

CCCCC(=O)O/N=C/1\C2=C(C=CC(=C2)Cl)N(C1=O)CC3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

CCCCC(=O)ON=C1C2=C(C=CC(=C2)Cl)N(C1=O)CC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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